![molecular formula C8H12ClN3S B577881 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride CAS No. 1226776-81-3](/img/structure/B577881.png)

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

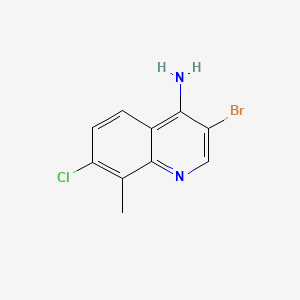

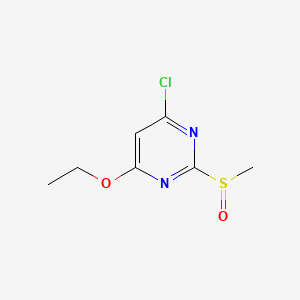

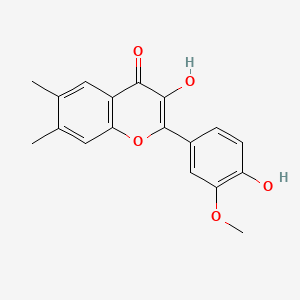

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

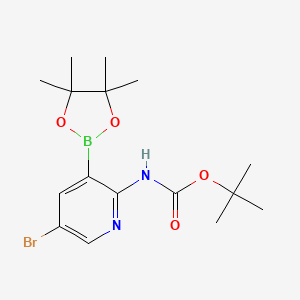

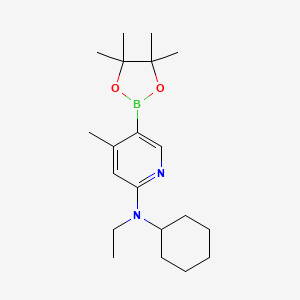

The synthesis of pyrimidines, including 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride, involves numerous methods . For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared by the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid as starting reactants .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is not directly mentioned in the sources, but it likely shares similar structural characteristics with other pyrimidines.Applications De Recherche Scientifique

- Field : Medicinal Chemistry

- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

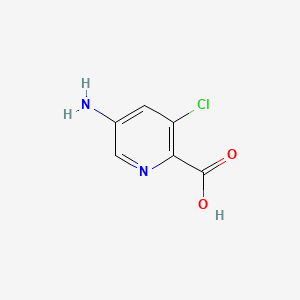

- Field : Medicinal Chemistry

- Application : Fused pyrimidine cores are privileged kinase scaffolds . The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .

- Methods : The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .

- Results : The results or outcomes obtained are not provided in the source .

- Field : Medicinal Chemistry

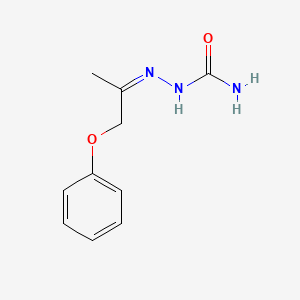

- Application : Pyrimidine derivatives present diverse biological activities including antioxidant activities .

- Methods : The detailed methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Anti-inflammatory Activities

Kinase Inhibitor Scaffolds

Antioxidant Activities

- Field : Medicinal Chemistry

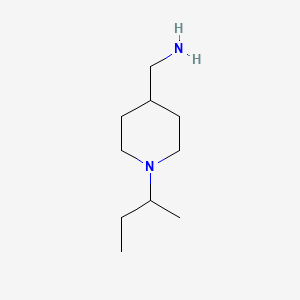

- Application : Pyrimidines display a range of pharmacological effects including antibacterial . The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital bacterial mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

- Field : Medicinal Chemistry

- Application : Pyrimidines display a range of pharmacological effects including antiviral . The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital viral mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

- Field : Medicinal Chemistry

- Application : Pyrimidines display a range of pharmacological effects including antifungal . The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital fungal mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

Antibacterial Activities

Antiviral Activities

Antifungal Activities

- Field : Medicinal Chemistry

- Application : Pyrimidines display a range of pharmacological effects including antituberculosis . The antituberculosis effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital tuberculosis mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antituberculosis effects .

- Field : Medicinal Chemistry

- Application : Pyrimidines display a range of pharmacological effects including anticancer . The anticancer effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital cancer mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anticancer effects .

- Field : Medicinal Chemistry

- Application : Pyrimidine derivatives present diverse biological activities including antioxidant activities .

- Methods : The detailed methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Antituberculosis Activities

Anticancer Activities

Antioxidant Activities

Safety And Hazards

While specific safety and hazard information for 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is not available, a related compound, 4-Methyl-2-(methylthio)pyrimidine, is known to cause skin irritation and serious eye irritation . It’s recommended to wear personal protective equipment and avoid ingestion and inhalation .

Orientations Futures

Propriétés

IUPAC Name |

2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S.ClH/c1-12-8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKALMFJNBJAGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2CCNCC2=N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712340 |

Source

|

| Record name | 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride | |

CAS RN |

1226776-81-3 |

Source

|

| Record name | 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)